molecular formula C10H7N5 B039736 3-Tetrazol-1-yl-quinoline CAS No. 111359-80-9

3-Tetrazol-1-yl-quinoline

Cat. No.: B039736
CAS No.: 111359-80-9
M. Wt: 197.2 g/mol
InChI Key: SECOUIRYEHHHFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tetrazol-1-yl-quinoline is a heterocyclic compound that combines the structural features of both tetrazole and quinoline. Tetrazoles are known for their nitrogen-rich five-membered ring, while quinolines are bicyclic compounds with a benzene ring fused to a pyridine ring. This unique combination endows this compound with interesting chemical and biological properties, making it a subject of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tetrazol-1-yl-quinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of quinoline derivatives with sodium azide and triethyl orthoformate under acidic conditions. This reaction forms the tetrazole ring on the quinoline scaffold .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 3-Tetrazol-1-yl-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the tetrazole ring .

Scientific Research Applications

3-Tetrazol-1-yl-quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Tetrazol-1-yl-quinoline involves its interaction with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can inhibit the activity of certain enzymes, leading to its antimicrobial effects. The quinoline moiety can intercalate into DNA, disrupting the replication process and exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Tetrazol-1-yl-quinoline is unique due to its combination of the tetrazole and quinoline moieties, which endows it with a broader range of chemical reactivity and biological activity compared to its individual components .

Properties

IUPAC Name

3-(tetrazol-1-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5/c1-2-4-10-8(3-1)5-9(6-11-10)15-7-12-13-14-15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECOUIRYEHHHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)N3C=NN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344584
Record name 3-Tetrazol-1-yl-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111359-80-9
Record name 3-Tetrazol-1-yl-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.